D-glutamic acid
Overview
Description
D-glutamic acid is an optically active form of glutamic acid, an amino acid that plays a crucial role in various biological processes. Unlike its more common counterpart, L-glutamic acid, this compound is found in certain bacterial cell walls and is involved in the synthesis of peptidoglycan. Its molecular formula is C5H9NO4, and it is characterized by the presence of two carboxyl groups and one amino group.
Scientific Research Applications
D-glutamic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in bacterial cell wall synthesis and its potential as a target for antibiotics.
Industry: this compound is used in the production of biodegradable plastics and as a food additive for flavor enhancement.
Mechanism of Action
Safety and Hazards
Future Directions
D-Glutamic acid has diverse commercial applications due to its unique properties. It is biodegradable, water-soluble, environmentally friendly, and edible . Future research directions in this compound bio-production include advances in γ-PGA synthesis in microorganisms and metabolic engineering strategies used to improve γ-PGA diversity . One of the most promising strategies for large-scale production is manipulating transgenic plants such as sugar beet (Beta vulgaris) and cassava (Manihot esculenta) for producing polyglutamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glutamic acid can be synthesized from L-glutamic acid through a series of chemical reactions. One common method involves the esterification of L-glutamic acid with methanol in the presence of hydrogen chloride as a catalyst. The resulting L-glutamic acid-gamma-methyl ester is then subjected to racemization using D-tartrate and salicylaldehyde as catalysts. The final step involves hydrolyzing the D-glutamate-D-tartrate to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of proteins such as gluten or casein. The hydrolysis process is typically carried out using concentrated hydrochloric acid under reflux conditions. The resulting mixture is then purified through crystallization and ion exchange techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: D-glutamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-ketoglutarate.
Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).
Substitution: The amino group can be substituted with other functional groups through reactions with reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Alpha-ketoglutarate.
Reduction: Gamma-aminobutyric acid.
Substitution: Various N-acyl derivatives of this compound.
Comparison with Similar Compounds
L-glutamic acid: The more common isomer, involved in protein synthesis and neurotransmission.
D-aspartic acid: Another D-amino acid with roles in hormone regulation and neurotransmission.
L-aspartic acid: Similar to L-glutamic acid, involved in the urea cycle and neurotransmission.
Uniqueness of D-glutamic acid: this compound is unique due to its specific role in bacterial cell wall synthesis, which is not shared by its L-isomer. This makes it a potential target for antibiotic development, as inhibiting its incorporation into peptidoglycan can weaken bacterial cell walls and lead to cell lysis .
Properties
IUPAC Name |
(2R)-2-aminopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-13-6 | |
Record name | Poly(D-glutamic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1048675 | |
Record name | D-Glutamic acid | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
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Solubility |
8.88 mg/mL at 25 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
6893-26-1 | |
Record name | (-)-Glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutamic acid D-form | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |
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Record name | D-Glutamic Acid | |
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Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
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Record name | D-glutamic acid | |
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Record name | D-GLUTAMIC ACID | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
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Melting Point |
201 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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